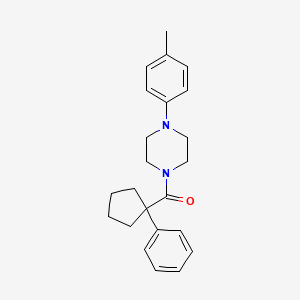
4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a chemical entity that likely contains a piperazine ring, a phenyl group, and a cyclopentyl ketone moiety. Piperazine derivatives are known for their versatility in chemical synthesis and potential pharmacological activities. The presence of a ketone group in the cyclopentyl ring suggests reactivity typical of carbonyl compounds, such as nucleophilic addition.
Synthesis Analysis
The synthesis of piperazine derivatives can be approached through various methods. One such method is the two-step synthesis of related compounds, such as 3,4-dihydropyrrolopyrazinones, which involves a Vilsmeier-Haack reaction followed by annulation with piperazin-2-ones . Although the specific synthesis of 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as 1H NMR, 13C NMR, and ESI-MS, as demonstrated in the synthesis of related piperazine-1-ketone derivatives . These techniques would be essential in confirming the structure of 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates . Additionally, Dieckmann cyclization is a notable reaction for forming piperazine-2,5-diones from related substructures . These reactions highlight the reactivity of piperazine rings and their utility in forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives like 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone would include solubility in common organic solvents, melting points, and boiling points, which are not explicitly mentioned in the provided papers. However, the synthesis of similar compounds often yields products with high purity and yields above 72%, indicating that the compound could be isolated with a significant degree of purity .
科学的研究の応用
Solid Phase Synthesis of Aminobutadienes
A study by Hird et al. (1997) outlines the solid-phase synthesis of 2-aminobutadienes using a piperazine linker, which allows for the synthesis of resin-bound 4-substituted-2-aminobutadienes via Wittig reaction. This approach uses piperazine as a cleavable enamine linker compatible with anion chemistry, demonstrating its utility in facilitating complex organic syntheses (Hird, Irie, & Nagai, 1997).
Photochemistry and Photocyclisation of Amino Ketones
Wessig et al. (1991) explored the photochemistry of amino ketones, specifically synthesizing and studying the transannular photocyclization of 2-benzoyl-1,4-bis(tosyl)piperazines. Their research demonstrates the potential for piperazine derivatives in photochemical applications, leading to the formation of complex cyclic structures upon irradiation (Wessig, Legart, Hoffmann, & Henning, 1991).
Synthesis of Saturated Spirocyclic N-heterocycles
Siau and Bode (2014) reported on the synthesis of saturated spirocyclic N-heterocycles using stannyl amine protocol (SnAP) reagents and ketones, highlighting the demand for such spirocyclic amines as scaffolds in drug discovery and development. This synthesis approach underscores the versatility of piperazine and ketone derivatives in medicinal chemistry applications (Siau & Bode, 2014).
Bridged Piperazines with σ Receptor Affinity
Weigl and Wünsch (2007) synthesized bridged piperazines designed as conformationally restricted σ receptor ligands, showcasing the application of piperazine derivatives in developing potential therapeutic agents targeting σ receptors. The study highlights the synthesis strategy and the pharmacological potential of these compounds (Weigl & Wünsch, 2007).
Application in Solid-Phase Immobilized Ketones
Lazny and Michalak (2002) described the use of piperazine-derived hydrazone linkers for the alkylation of solid-phase immobilized ketones, illustrating the utility of piperazine derivatives in facilitating organic reactions on a solid support. This research provides insights into the versatility of piperazine-based linkers in organic synthesis (Lazny & Michalak, 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(4-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-19-9-11-21(12-10-19)24-15-17-25(18-16-24)22(26)23(13-5-6-14-23)20-7-3-2-4-8-20/h2-4,7-12H,5-6,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIPNHUCGDWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

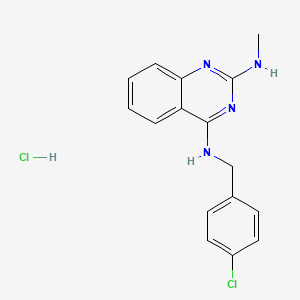
![3-([1,1'-biphenyl]-4-yl)-2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2519362.png)
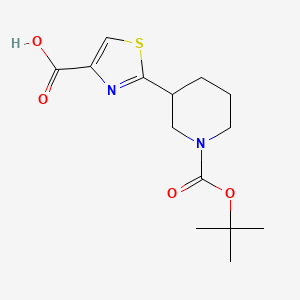
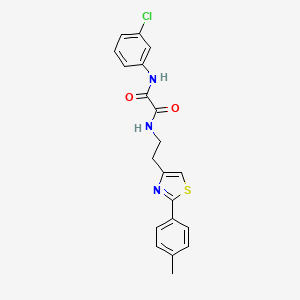
![9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide](/img/structure/B2519369.png)
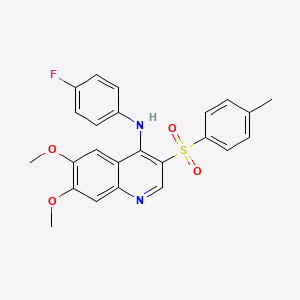
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2519373.png)


![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

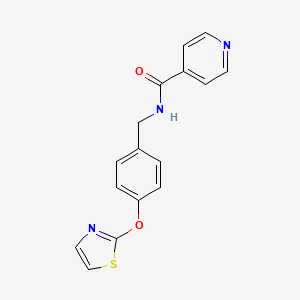
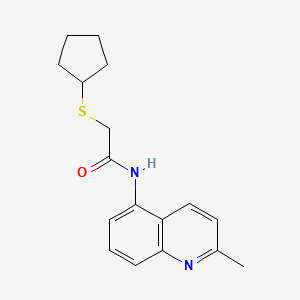
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2519383.png)